molecular formula C18H21N7 B6459014 N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549039-44-1

N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6459014
CAS No.: 2549039-44-1
M. Wt: 335.4 g/mol
InChI Key: SXNNZIQQHRRTTM-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine” is a complex organic compound that contains a quinoxaline moiety. Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It is a core unit in many drugs currently used as antibiotics in the market, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds was first discovered in 1884 . Various aryl-1,2-diamine was condensed with benzyl in EtOH and phosphate-based catalyst MAP, DAP, or TSP .


Molecular Structure Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .


Physical and Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .

Future Directions

Quinoxaline and its derivatives have been the subject of significant research due to their diverse pharmacological activities. This research paves the way for further development of drug discovery in the wide spectrum of its biological importance . The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention in recent studies .

Properties

IUPAC Name

N,N-dimethyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-23(2)16-7-8-19-18(22-16)25-11-9-24(10-12-25)17-13-20-14-5-3-4-6-15(14)21-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNNZIQQHRRTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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